2,4-Dimethyldibenzothiophene
Overview
Description
2,4-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 4 positions. This compound is a derivative of dibenzothiophene and is known for its presence in fossil fuels, particularly in crude oil and coal tar .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of 2-bromothiophenol with 2,4-dimethylbenzene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrodesulfurization of petroleum fractions. This process uses catalysts such as molybdenum or tungsten sulfides promoted by nickel or cobalt on alumina supports. The reaction conditions include high temperatures and pressures to facilitate the removal of sulfur atoms from the feedstock .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: One notable reaction is the aerobic oxidative desulfurization, where this compound is oxidized to its corresponding sulfone using molecular oxygen and an Anderson-type catalyst. This reaction occurs under mild conditions and does not require sacrificial agents .
Reduction: Reduction of this compound can be achieved using lithium aluminum hydride, resulting in the cleavage of the sulfur-carbon bonds and the formation of biphenyl derivatives .
Substitution: Aromatic substitution reactions can occur at the positions adjacent to the sulfur atom. For example, lithiation with butyllithium followed by reaction with electrophiles can introduce various substituents at the 4-position .
Common Reagents and Conditions:
Oxidation: Molecular oxygen, Anderson-type catalyst, mild conditions.
Reduction: Lithium aluminum hydride, inert atmosphere.
Substitution: Butyllithium, electrophiles, inert atmosphere.
Major Products:
Oxidation: Sulfones.
Reduction: Biphenyl derivatives.
Substitution: Various substituted dibenzothiophenes.
Scientific Research Applications
2,4-Dimethyldibenzothiophene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrodesulfurization processes, which are crucial for refining petroleum products to meet environmental regulations .
Biology and Medicine: Research on this compound and its derivatives has implications for understanding the metabolism of sulfur-containing compounds in biological systems .
Industry: In the industrial sector, this compound is studied for its role in the formation of sulfur-containing pollutants during the combustion of fossil fuels. Efforts to remove such compounds from fuels are essential for reducing environmental pollution .
Mechanism of Action
The mechanism of action of 2,4-dimethyldibenzothiophene primarily involves its interactions with catalysts during chemical reactions. For instance, during hydrodesulfurization, the compound adsorbs onto the catalyst surface, where it undergoes hydrogenation and subsequent cleavage of sulfur-carbon bonds. The molecular targets include the active sites of the catalyst, which facilitate the breaking and formation of chemical bonds .
Comparison with Similar Compounds
- Dibenzothiophene
- 4,6-Dimethyldibenzothiophene
- 2,8-Dimethyldibenzothiophene
- Benzothiophene
- 2-Methylbenzothiophene
- 5-Methylbenzothiophene
Comparison: 2,4-Dimethyldibenzothiophene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to dibenzothiophene, the presence of methyl groups in this compound increases its steric hindrance, affecting its interactions with catalysts and reagents. This makes it a valuable compound for studying the effects of substituents on the reactivity of dibenzothiophene derivatives .
Properties
IUPAC Name |
2,4-dimethyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOHAWZYMVMJNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424043 | |
Record name | 2,4-dimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31317-18-7 | |
Record name | 2,4-dimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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